molecular formula C8H11NO3 B2764831 1-(2-Hydroxyethyl)-2-methylpyrrole-3-carboxylic acid CAS No. 1555853-67-2

1-(2-Hydroxyethyl)-2-methylpyrrole-3-carboxylic acid

Cat. No. B2764831
CAS RN: 1555853-67-2
M. Wt: 169.18
InChI Key: AMFIHNHKWXPNSP-UHFFFAOYSA-N
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Description

Hydroxyethyl acrylate is an organic chemical and an aliphatic compound. It has the formula C5H8O3 and the CAS Registry Number 818–61–1. It has dual functionality containing a polymerizable acrylic group and a terminal hydroxy group .


Synthesis Analysis

A preparation method of high-purity 1-[2-(2-hydroxyethoxy)ethyl]piperazine, which comprises the following preparation steps: 1) reacting piperazine and piperazine dihydrochloride in solvent to prepare piperazine monohydrochloride; 2) reacting the piperazine monohydrochloride and 2-(2-chloroethoxy)ethanol in solvent .


Physical And Chemical Properties Analysis

Acrylates are important class of polymers that are rubbery, soft and tough. They are well-known for their good impact toughness and resistance to breakage, transparency, elasticity, fairly good heat and oil resistance .

Scientific Research Applications

Synthesis and Characterization

1-(2-Hydroxyethyl)-2-methylpyrrole-3-carboxylic acid is a compound that has been synthesized and characterized within the broader scope of pyrrole derivatives research. The synthesis of various pyrrole derivatives, including those with hydroxyl and carboxylic acid functionalities, has been a subject of interest due to their potential applications in pharmaceuticals, materials science, and as intermediates in organic synthesis. For example, the synthesis and tautomerism of N-alkyl-3-hydroxypyrroles have been investigated, providing insights into the factors governing the tautomerism of these compounds (Momose, Tanaka, Yokota, Nagamoto, & Yamada, 1979). Similarly, research on ferrocene compounds has reported the synthesis of amino acids containing skeletal units that may relate to the structural motifs seen in pyrrole derivatives (Barišić, Rapić, Pritzkow, Pavlović, & Nemet, 2003).

Analytical Applications

The analytical applications of compounds related to this compound have been explored, especially in the determination of esterified and total fatty acids in blood. Techniques developed for these purposes utilize reactions that are relevant to the chemical properties of carboxylic acid derivatives, including pyrrole carboxylic acids (Stern & Shapiro, 1953).

Materials Science

In materials science, pyrrole derivatives have been utilized in the synthesis of conductive materials. The oxidative polymerization of alkylthiopyrroles, which may share synthetic pathways with hydroxyethyl methylpyrrole carboxylic acid derivatives, leads to conductive polypyrrole films. These materials are of interest for their electrical properties and potential applications in electronics (Berlin, Pagani, Schiavon, & Zotti, 1990).

Coordination Chemistry

In coordination chemistry, carboxylate-based ligands, which can be structurally related to pyrrole-3-carboxylic acid derivatives, have been used to synthesize three-dimensional coordination polymers with interesting magnetic properties. These studies highlight the versatility of carboxylate ligands in forming metal-organic frameworks with potential applications in catalysis, magnetic materials, and gas storage (Su et al., 2010).

Safety and Hazards

Avoid contact with skin, eyes or clothing. Avoid ingestion and inhalation. Avoid dust formation. Keep containers tightly closed in a dry, cool and well-ventilated place .

Future Directions

A practical and robust method that promotes dehydrative cyclization while generating no byproducts would be attractive to oxazoline production .

properties

IUPAC Name

1-(2-hydroxyethyl)-2-methylpyrrole-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11NO3/c1-6-7(8(11)12)2-3-9(6)4-5-10/h2-3,10H,4-5H2,1H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMFIHNHKWXPNSP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CN1CCO)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

169.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1555853-67-2
Record name 1-(2-hydroxyethyl)-2-methyl-1H-pyrrole-3-carboxylic acid
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